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molecular formula C9H5NO4 B1600286 5-nitro-1H-isochromen-1-one CAS No. 77747-69-4

5-nitro-1H-isochromen-1-one

Cat. No. B1600286
M. Wt: 191.14 g/mol
InChI Key: KCYWNAAVPRMMLP-UHFFFAOYSA-N
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Patent
US08097627B2

Procedure details

16.4 g (84.03 mmol) of 2-methyl-3-nitrobenzoic acid methyl ester is stirred with 26.8 g (225.1 mmol) of N,N-dimethylformamide dimethylacetal in 85 ml of dimethylformamide for 12 hours at 130° C. The solvent is drawn off in a rotary evaporator, the residue is taken up in methyl-tert-butyl ether and washed three times with water. After washing with saturated NaCl solution, the organic phase is dried. After the desiccant is filtered off and the solvent is spun off, the remaining residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 8.73 g (54.4%) of the desired compound is isolated.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
54.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[CH3:13].COC(OC)N(C)C>CN(C)C=O>[N+:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]2[C:5]=1[CH:13]=[CH:1][O:2][C:3]2=[O:14])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])C)=O
Name
Quantity
26.8 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
85 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is drawn off in a rotary evaporator
WASH
Type
WASH
Details
washed three times with water
WASH
Type
WASH
Details
After washing with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
FILTRATION
Type
FILTRATION
Details
After the desiccant is filtered off
CUSTOM
Type
CUSTOM
Details
the remaining residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=COC(=O)C2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.73 g
YIELD: PERCENTYIELD 54.4%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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